molecular formula C13H18N4O B1371063 2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine CAS No. 1154393-99-3

2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine

Cat. No. B1371063
M. Wt: 246.31 g/mol
InChI Key: FLZQIFKWNRVEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine” is a chemical compound with the CAS Number: 1154393-99-3 . It has a molecular weight of 246.31 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H18N4O/c14-10-1-2-11-12(9-10)16-13(15-11)3-4-17-5-7-18-8-6-17/h1-2,9H,3-8,14H2,(H,15,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 246.31 .

Scientific Research Applications

Antimicrobial Activities

Several studies have focused on the synthesis of derivatives involving the morpholine component and their potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the antimicrobial effects of compounds synthesized from primary amines, including morpholine derivatives. Some of these compounds demonstrated moderate to good activities against various microorganisms (Bektaş et al., 2007). Similarly, research by Sahin et al. (2012) highlighted the antimicrobial potential of newly synthesized morpholine derivatives containing an azole nucleus, with some showing effectiveness against C. albicans and S. cerevisiae (Sahin et al., 2012).

Antitumor Properties

The potential antitumor properties of morpholine derivatives have also been a subject of research. Horishny et al. (2020) synthesized new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, including morpholine derivatives, and found them to be promising as new anticancer agents (Horishny et al., 2020).

Synthesis and Biological Evaluation

Díaz et al. (2012) conducted a study on the synthesis and pharmacological activity of a series of 1-arylpyrazoles as potent σ(1) receptor antagonists, which included morpholine as a crucial component. The study indicated the importance of basic amines like morpholine for activity and identified a compound with high activity in neurogenic pain models (Díaz et al., 2012).

Antioxidant and Glucosidase Inhibitory Activities

Özil et al. (2018) synthesized novel benzimidazole derivatives containing the morpholine skeleton, which were evaluated for their antioxidant activities and glucosidase inhibitory potential. These compounds demonstrated significant scavenging activity and inhibitory potential against α-glucosidase, suggesting their potential in therapeutic applications (Özil et al., 2018).

Pharmacological and Toxicological Screening

The study by Can et al. (2017) involved the pharmacological and toxicological screening of novel benzimidazole-morpholine derivatives, focusing on their potential as multi-action therapeutic agents. The research provided insights into the enzyme inhibitory and antimicrobial activities of these compounds (Can et al., 2017).

properties

IUPAC Name

2-(2-morpholin-4-ylethyl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-10-1-2-11-12(9-10)16-13(15-11)3-4-17-5-7-18-8-6-17/h1-2,9H,3-8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZQIFKWNRVEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Reactant of Route 2
Reactant of Route 2
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Reactant of Route 3
Reactant of Route 3
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Reactant of Route 5
Reactant of Route 5
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine
Reactant of Route 6
2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.